6-Methyl-4-nitro-1H-indole chemical properties
6-Methyl-4-nitro-1H-indole chemical properties
This technical guide details the chemical properties, synthesis, and applications of 6-Methyl-4-nitro-1H-indole , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
6-Methyl-4-nitro-1H-indole (CAS: 880086-93-1) is a substituted indole derivative characterized by a strongly electron-withdrawing nitro group at the C4 position and an electron-donating methyl group at the C6 position.[1] This "push-pull" electronic substitution pattern imparts unique reactivity profiles, making it a critical building block for kinase inhibitors (e.g., JAK, CDK), serotonin receptor ligands , and fluorescent probes . Its primary utility lies in its function as a precursor to 4-aminoindoles, a privileged substructure in FDA-approved therapeutics.
Physicochemical Profile
The following data summarizes the core physical properties essential for handling and characterization.
| Property | Value | Notes |
| CAS Number | 880086-93-1 | Unique Identifier |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Physical State | Solid | Typically yellow to orange crystalline powder |
| Melting Point | >200 °C (Estimated) | Analog 4-nitroindole melts at 205–207 °C [1]. |
| LogP (Calc) | ~2.2 | Moderate lipophilicity |
| Acidity (pKa) | ~13–14 (NH) | More acidic than unsubstituted indole (pKa 16.2) due to C4-NO₂ effect. |
| Solubility | DMSO, DMF, EtOAc | Poor solubility in water and hexane. |
Synthetic Methodology
The most robust route to 6-methyl-4-nitro-1H-indole is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer indole synthesis for electron-deficient indoles because it proceeds under milder conditions and tolerates nitro groups.
Retrosynthetic Logic
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Precursor: 2,6-Dinitro-p-xylene (1,4-dimethyl-2,6-dinitrobenzene).
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Mechanism: Condensation of the acidic methyl group (ortho to nitro) with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.
Detailed Protocol (Leimgruber-Batcho)
Step 1: Enamine Formation [3]
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Reagents: 2,6-Dinitro-p-xylene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).
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Conditions: Heat to 110–140 °C for 12–24 hours under inert atmosphere (N₂).
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Observation: The solution turns deep red/purple due to the formation of the trans-β-dimethylamino-2-nitrostyrene intermediate.
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Workup: Remove excess DMF-DMA and solvent in vacuo. The crude red solid is often used directly.
Step 2: Reductive Cyclization Critical Control Point: You must selectively reduce the nitro group involved in the enamine cyclization without reducing the second nitro group at the C4 position (indole numbering).
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Reagents: Titanium(III) chloride (TiCl₃) (aqueous solution) and Ammonium Acetate (buffer).
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Solvent: Acetone or THF.
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Procedure:
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Dissolve the crude enamine in acetone/buffer (pH ~5–6).
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Add TiCl₃ solution dropwise at 0 °C to room temperature.
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Mechanism: TiCl₃ reduces the ortho-nitro group to an amine/hydroxylamine, which spontaneously attacks the enamine carbon, ejecting dimethylamine to close the ring.
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Purification: Extraction with EtOAc, followed by silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Visualization
Figure 1: Leimgruber-Batcho synthesis pathway from 2,6-dinitro-p-xylene.
Reactivity & Functionalization
The chemical behavior of 6-methyl-4-nitro-1H-indole is dominated by the electronic push-pull system.
Electronic Effects
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C4-Nitro Group (EWG): Strongly deactivates the indole ring towards electrophilic aromatic substitution (EAS). The C3 position, normally nucleophilic, becomes significantly less reactive.
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C6-Methyl Group (EDG): Provides weak activation, but insufficient to overcome the C4-nitro effect.
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Indole NH: The C4-nitro group increases the acidity of the N-H proton via inductive effects, facilitating deprotonation by weak bases (e.g., K₂CO₃, Cs₂CO₃).
Key Transformations
| Transformation | Reagents | Outcome | Mechanism/Utility |
| Nitro Reduction | H₂/Pd-C or Fe/NH₄Cl | 4-Amino-6-methylindole | The amino group allows formation of amides/ureas (common in kinase inhibitors). |
| N-Alkylation | R-X, Cs₂CO₃, DMF | 1-Alkyl-6-methyl-4-nitroindole | Facile due to enhanced NH acidity. |
| C3-Halogenation | NCS or NBS, DMF | 3-Halo-derivative | Requires forcing conditions due to ring deactivation. |
| Bartoli Reaction | Vinyl Grignard | 7-Substituted Indoles | Not applicable here (used to synthesize the ring, not functionalize). |
Reactivity Map
Figure 2: Primary reactivity pathways for functionalizing the scaffold.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 4-aminoindole motif, derived from the reduction of 4-nitroindole, is a bioisostere of the adenine ring in ATP. It forms critical hydrogen bonds within the hinge region of kinase enzymes.
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Example: Inhibitors of JAK (Janus Kinase) and Chk1 (Checkpoint Kinase 1) often utilize 4-substituted indoles to induce selectivity. The 6-methyl group can fill small hydrophobic pockets (selectivity filters) in the ATP binding site.
Fluorescent Probes
Nitroindoles are known fluorescence quenchers. They are used in biophysical studies to probe protein dynamics. Upon reduction to the aminoindole, the molecule becomes highly fluorescent.
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Application: 6-Methyl-4-nitroindole can serve as a "switchable" probe—non-fluorescent in its nitro form, but fluorescent upon enzymatic reduction in hypoxic tumor environments.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatics are often Ames positive).
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Storage: Store at 2–8 °C under inert gas. Light sensitive (nitro compounds can undergo photochemical rearrangement).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Sigma-Aldrich. (n.d.). 4-Nitroindole Product Specification. Retrieved from
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
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Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link
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PubChem. (2025).[4][5] 6-Methyl-4-nitro-1H-indole Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 880086-93-1|6-Methyl-4-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 3. scirp.org [scirp.org]
- 4. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]
